(3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(2-morpholin-4-ylethyl)formamide
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Description
(3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(2-morpholin-4-ylethyl)formamide is a useful research compound. Its molecular formula is C17H20ClN3O3 and its molecular weight is 349.82. The purity is usually 95%.
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Scientific Research Applications
Analogs and Derivatives in Medicinal Chemistry
Research into similar compounds to (3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(2-morpholin-4-ylethyl)formamide has led to the development of analogs with significant potential in medicinal chemistry. For instance, diaryl dihydropyrazole-3-carboxamides, which share structural similarities, have been synthesized and shown to possess in vivo anti-obesity activity related to CB1 receptor antagonism. These compounds demonstrated significant body weight reduction in animal models, attributed to their CB1 antagonistic activity, and exhibited a favorable pharmacokinetic profile (Srivastava et al., 2007).
Synthesis and Application in Biological Systems
The synthesis of similar morpholine derivatives has been an area of interest in scientific research. For example, a study on the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which are important intermediates that inhibited tumor necrosis factor-alpha and nitric oxide, established a rapid and green synthetic method for these compounds. These derivatives were synthesized through condensation reaction, chlorination, and nucleophilic substitution (Lei et al., 2017).
Antimicrobial Properties
Compounds structurally related to this compound have been synthesized and evaluated for antimicrobial activities. For instance, a series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides were created and screened for in vitro antibacterial and antifungal activities on various microorganisms (Desai et al., 2011).
Molecular Interaction Studies
Further research into compounds with structural similarities has included studies on their molecular interactions, particularly with receptors. For example, the interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor was investigated. This study employed molecular orbital methods and conformational analysis, contributing valuable information to the understanding of receptor-ligand interactions (Shim et al., 2002).
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(2-morpholin-4-ylethyl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c1-12-15(16(20-24-12)13-4-2-3-5-14(13)18)17(22)19-6-7-21-8-10-23-11-9-21/h2-5H,6-11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCJPCQZYFKIIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.